2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide
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Overview
Description
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLHEXANAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, an isoindole ring, and a phenylhexanamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLHEXANAMIDE typically involves multiple steps, starting with the preparation of the isoindole ring system. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the nitro group is usually carried out via nitration reactions using nitric acid or other nitrating agents. The final step involves the coupling of the isoindole derivative with phenylhexanamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLHEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the isoindole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindole or phenylhexanamide derivatives.
Scientific Research Applications
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLHEXANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLHEXANAMIDE involves its interaction with specific molecular targets. The nitro group and isoindole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOIC ACID
- (4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-ACETIC ACID
- 2-[4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZOIC ACID
Uniqueness
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLHEXANAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H19N3O5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-phenylhexanamide |
InChI |
InChI=1S/C20H19N3O5/c1-2-3-11-16(18(24)21-13-8-5-4-6-9-13)22-19(25)14-10-7-12-15(23(27)28)17(14)20(22)26/h4-10,12,16H,2-3,11H2,1H3,(H,21,24) |
InChI Key |
OGVUVMNULLGJOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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